(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride
Overview
Description
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: is a chemical compound with the molecular formula C6H12N2O2·2HCl and a molecular weight of 217.09 g/mol. This compound is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Methylation of Piperazine-2-carboxylic Acid: The compound can be synthesized by reacting piperazine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux to ensure complete conversion.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrogen chloride to form the dihydrochloride salt. This step is usually performed by adding concentrated hydrochloric acid to the reaction mixture and cooling it to crystallize the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as recrystallization and chromatography, helps achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperazine-2,5-dione using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to piperazine-2-carboxylic acid through the use of reducing agents such as lithium aluminum hydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Piperazine-2,5-dione: (from oxidation)
Piperazine-2-carboxylic acid: (from reduction)
Various substituted derivatives: (from nucleophilic substitution)
Scientific Research Applications
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs, especially those targeting central nervous system disorders and cardiovascular diseases.
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary widely, but typically include interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Piperazine-2-carboxylic Acid: The parent compound without the methyl ester group.
Piperazine-2,5-dione: An oxidized derivative of piperazine-2-carboxylic acid.
Piperazine-2-carboxylic Acid Ethyl Ester: A similar compound with an ethyl ester group instead of a methyl ester.
The presence of the methyl ester group in this compound provides unique chemical properties and reactivity compared to its analogs, making it suitable for specific applications.
Properties
IUPAC Name |
methyl (2S)-piperazine-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFDUSYNDLSND-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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